N-butyl-3-nitrobenzamide
説明
Synthesis Analysis
The synthesis of related nitrobenzamide compounds involves specific reactions where precursors like nitrobenzoyl chlorides react with different amines. For example, the synthesis of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, a compound with similarities to N-butyl-3-nitrobenzamide, is achieved by reacting 3-nitrobenzoyl phosphoramidic dichloride with tert-butyl amine. This process is characterized by the use of multinuclear NMR and FTIR spectroscopy techniques for characterization, highlighting the complex nature of synthesizing nitrobenzamide derivatives (Gholivand et al., 2009).
Molecular Structure Analysis
The molecular structure of nitrobenzamide derivatives is often elucidated using single-crystal X-ray diffraction techniques. For instance, the structure of N-phenyl-2-nitrobenzamide, a compound related to N-butyl-3-nitrobenzamide, has been determined, revealing significant insights into the molecular dimensions and hydrogen bonding patterns that could be similar in N-butyl-3-nitrobenzamide. These structures are characterized by strong hydrogen-bonded molecules, forming chains or frameworks that impact the compound's physical and chemical properties (Jackson et al., 2002).
Chemical Reactions and Properties
N-butyl-3-nitrobenzamide, like its related compounds, participates in various chemical reactions, including nucleophilic substitutions. These reactions can significantly alter the compound's properties, such as its reactivity towards other chemical species or its stability under different conditions. The study of these reactions is crucial for understanding the compound's behavior in potential applications (Hutchison & Martin, 1965).
科学的研究の応用
Antitumor Activity
- N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB) : This compound shows significant antitumor activity. Preformulation and formulation studies revealed that BNB is sensitive to hydrolysis and has a favorable absorption, distribution, metabolism, and excretion profile. It showed moderate cytotoxicity against breast cancer cell lines and can potentiate its action when used in solid lipid nanoparticles (SLN) or nanostructured lipid carriers (NLC) (Sena et al., 2017).
Chemotherapeutic Potential
- 4-Iodo-3-nitrobenzamide : This compound was found to be effective against various tumor cells. It is reduced to 4-iodo-3-nitrosobenzamide by tumor cells and induces cell death. Despite its potency in killing tumor cells, it showed no toxicity in animal models, highlighting its potential as a chemotherapeutic agent (Mendeleyev et al., 1995).
Synthesis and Applications in Heterocyclic Compounds
- 2-Nitrobenzamides : They can be used in the synthesis of 2-(het)arylquinazolin-4(3H)-ones, which are valuable in pharmaceutical research. A one-pot procedure for their preparation highlights the versatility of nitrobenzamides in heterocyclic compound synthesis (Romero et al., 2013).
Autophagy and Apoptosis in Cancer Cells
- N-(2-butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (NBCN) : This compound induces apoptosis and autophagy in cancer cells, specifically HL60 cells. It triggers the mitochondrial apoptotic pathway and leads to autophagic cell death, contributing to its cytotoxic effects (Perdigão et al., 2017).
Antiarrhythmic Activity
- N-[2-(1-Adamantylamino)-2-Oxoethyl]-N-(Aminoalkyl)Nitrobenzamides : A series of these compounds were synthesized and shown to have antiarrhythmic activity. One compound, in particular, was highlighted as a lead drug for further pharmacological and toxicological studies (Likhosherstov et al., 2014).
特性
IUPAC Name |
N-butyl-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-3-7-12-11(14)9-5-4-6-10(8-9)13(15)16/h4-6,8H,2-3,7H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKPLRMLCSBJKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324384 | |
Record name | N-butyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-nitrobenzamide | |
CAS RN |
70001-47-7 | |
Record name | 70001-47-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-butyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-butyl-3-nitrobenzamide interact with poly(9-vinylcarbazole), and what are the implications of this interaction?
A1: N-butyl-3-nitrobenzamide acts as an electron acceptor, engaging in a charge-transfer (CT) interaction with poly(9-vinylcarbazole) (PVK), which acts as an electron donor. [] This interaction stems from the difference in electron affinity between the two molecules. UV-Vis spectroscopy revealed that the complexation equilibrium constant of PVK with N-butyl-3,5-dinitrobenzamide (a stronger electron acceptor) was larger than that with N-butyl-3-nitrobenzamide. [] This suggests that the strength of the CT interaction is influenced by the electron-accepting ability of the nitrobenzamide derivative.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。